molecular formula C21H16N2OS2 B2659740 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide CAS No. 896025-98-2

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide

Cat. No. B2659740
M. Wt: 376.49
InChI Key: INQALSGTBOYEHC-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide, also known as BMB-4, is a novel small molecule that has attracted attention from the scientific community due to its potential therapeutic applications. BMB-4 has been found to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and other diseases.

Scientific Research Applications

Anticancer Applications

Compounds similar to N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide have been designed, synthesized, and evaluated for their anticancer activities. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021). Additionally, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized and exhibited promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017).

Antimicrobial Applications

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers were synthesized and exhibited potent antimicrobial activity against Gram-positive, Gram-negative bacterial strains, and fungal strains, with some molecules more potent than reference drugs (Bikobo et al., 2017).

Synthesis Methodologies

Research has also focused on developing efficient synthesis methods for thiazole derivatives. An efficient route to 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent was reported, highlighting the versatility of thiazole chemistry (Kumar et al., 2013).

Supramolecular Gelators

A new series of N-(thiazol-2-yl) benzamide derivatives were synthesized and investigated for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions on gelation/non-gelation behavior. Notably, two amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS2/c1-25-18-12-6-3-9-15(18)20(24)22-16-10-4-2-8-14(16)21-23-17-11-5-7-13-19(17)26-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQALSGTBOYEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide

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